molecular formula C26H44O4 B075386 [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate CAS No. 1487-50-9

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate

Cat. No. B075386
CAS RN: 1487-50-9
M. Wt: 420.6 g/mol
InChI Key: KTMANQJLYZAYIP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate, also known as HPMPH, is a synthetic compound that has gained attention in the scientific community for its potential use as a tool in biochemical research. HPMPH is a derivative of hexadecanoic acid, which is a saturated fatty acid commonly found in natural fats and oils. The unique chemical structure of HPMPH makes it a promising candidate for use in various scientific applications.

Mechanism Of Action

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. Activation of PPARα by [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This mechanism of action makes [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate a useful tool for studying the effects of PPARα activation on cellular processes.

Biochemical And Physiological Effects

Studies have shown that [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can modulate lipid metabolism in various cell types, including hepatocytes and adipocytes. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to increase fatty acid oxidation and decrease lipid accumulation in these cell types. Additionally, [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to have anti-inflammatory effects in macrophages, potentially through its ability to activate PPARα.

Advantages And Limitations For Lab Experiments

One advantage of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in lab experiments is its ability to mimic the behavior of natural fatty acids in biological systems. This allows for the investigation of the effects of specific fatty acid modifications on cellular processes. However, one limitation of using [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate is its synthetic nature, which may limit its usefulness in certain studies where natural compounds are preferred.

Future Directions

There are several potential future directions for the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in scientific research. One area of interest is the investigation of the effects of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate on lipid metabolism in vivo. Another potential direction is the use of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate in the development of therapeutics for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies are needed to fully understand the mechanism of action of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate can be achieved through a multi-step process starting with the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate product is then reacted with (2S)-2-hydroxy-3-phenylmethoxypropylamine in the presence of a base to yield [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been used in various scientific research applications due to its ability to mimic the behavior of natural fatty acids in biological systems. One such application is the study of lipid metabolism and lipid signaling pathways. [(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate has been shown to be metabolized by the same enzymes as natural fatty acids, allowing for the investigation of the effects of specific fatty acid modifications on cellular processes.

properties

CAS RN

1487-50-9

Product Name

[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-phenylmethoxypropyl] hexadecanoate

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3/t25-/m0/s1

InChI Key

KTMANQJLYZAYIP-VWLOTQADSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O

Origin of Product

United States

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